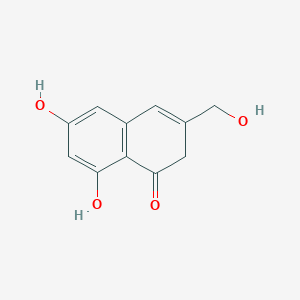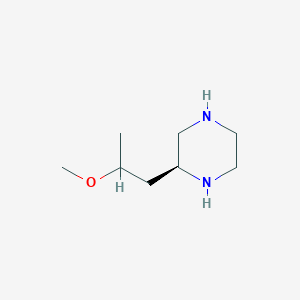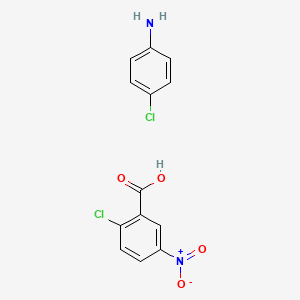
2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) is a chemical compound formed by the combination of 2-Chloro-5-nitrobenzoic acid and 4-chloroaniline in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzoic acid typically involves the nitration of 2-chlorobenzoic acid. The process includes the following steps:
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or water.
4-Chloroaniline can be synthesized by the reduction of 4-nitrochlorobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzoic acid and 4-chloroaniline undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chloro groups) on the aromatic ring.
Reduction Reactions: The nitro group in 2-Chloro-5-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Reduction of 2-Chloro-5-nitrobenzoic acid: 2-Chloro-5-aminobenzoic acid.
Substitution of 4-chloroaniline: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) depends on the specific application. In antimicrobial applications, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components . The chloro group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoic acid: Similar structure but with the nitro group at the 4-position.
3-Chloro-2-nitrobenzoic acid: Another isomer with the nitro group at the 2-position.
4-Chloro-2-nitrobenzoic acid: Similar structure with the nitro group at the 2-position and chloro group at the 4-position.
Uniqueness
2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interactions with biological targets. The combination of these two compounds in a 1:1 molar ratio can also lead to unique properties not observed in the individual components .
Properties
CAS No. |
816425-53-3 |
|---|---|
Molecular Formula |
C13H10Cl2N2O4 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
4-chloroaniline;2-chloro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
InChI Key |
WCFJPHWCAPLWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


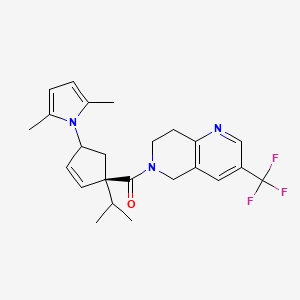
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
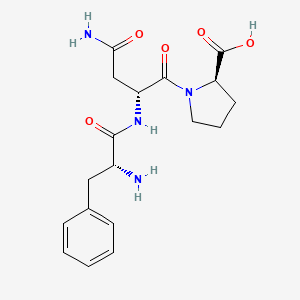
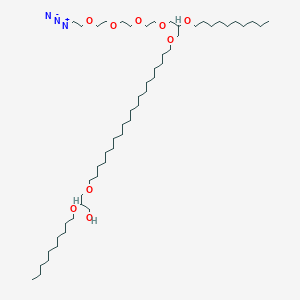
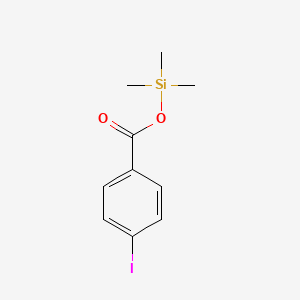
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
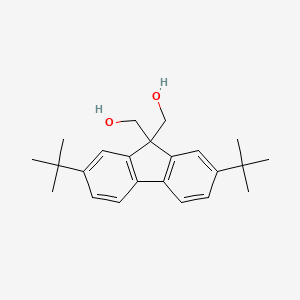
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)


